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CDP-4-dehydro-6-deoxy-alpha-D-glucose -

CDP-4-dehydro-6-deoxy-alpha-D-glucose

Catalog Number: EVT-1596033
CAS Number:
Molecular Formula: C15H21N3O15P2-2
Molecular Weight: 545.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CDP-4-dehydro-6-deoxy-alpha-D-glucose(2-) is a CDP-4-dehydro-6-deoxy-D-glucose(2-) in which the anomeric centre of the deoxyglucose fragment has alpha-configuration. It is a conjugate base of a CDP-4-dehydro-6-deoxy-alpha-D-glucose.
Overview

CDP-4-dehydro-6-deoxy-alpha-D-glucose is a nucleotide sugar that plays a significant role in various biochemical pathways, particularly in the biosynthesis of polysaccharides and glycoproteins. This compound is classified under nucleotide sugars, which are essential for glycosylation processes in living organisms. The chemical formula for CDP-4-dehydro-6-deoxy-alpha-D-glucose is C15H21N3O15P2C_{15}H_{21}N_{3}O_{15}P_{2}, with a molecular weight of 545.29 Daltons and a monoisotopic mass of 547.0604401054 Daltons .

Source and Classification

CDP-4-dehydro-6-deoxy-alpha-D-glucose is derived from the enzymatic conversion of CDP-alpha-D-glucose through the action of specific dehydratases. It is classified as a nucleotide sugar due to its structure, which includes a cytidine diphosphate moiety linked to a deoxy sugar. This classification highlights its function in carbohydrate metabolism and biosynthesis.

Synthesis Analysis

Methods

The synthesis of CDP-4-dehydro-6-deoxy-alpha-D-glucose typically involves the following steps:

  1. Starting Material: The process begins with CDP-alpha-D-glucose as the primary substrate.
  2. Enzymatic Reaction: The conversion is catalyzed by an enzyme known as NAD+-dependent CDP-D-glucose-4,6-dehydratase, which facilitates the removal of hydroxyl groups from the glucose molecule .
  3. Formation of Product: This enzymatic reaction results in the formation of CDP-4-dehydro-6-deoxy-alpha-D-glucose, characterized by the loss of water molecules during the dehydration process.

Technical Details

The reaction mechanism involves the abstraction of protons and subsequent elimination of water, leading to the formation of double bonds within the sugar structure. The specificity of this enzymatic reaction is crucial for producing the correct stereochemistry necessary for biological activity.

Molecular Structure Analysis

Structure

CDP-4-dehydro-6-deoxy-alpha-D-glucose features a complex molecular structure consisting of:

  • A cytidine diphosphate backbone
  • A 6-deoxy sugar moiety that includes an alpha configuration at the anomeric center

Data

The structural representation can be described by its chemical formula C15H21N3O15P2C_{15}H_{21}N_{3}O_{15}P_{2} and its molecular weight (545.29 Daltons) . The compound's three-dimensional conformation is critical for its interaction with enzymes and other biomolecules.

Chemical Reactions Analysis

Reactions

CDP-4-dehydro-6-deoxy-alpha-D-glucose participates in several biochemical reactions, primarily involving glycosyltransferases that utilize nucleotide sugars for glycosylation processes.

Technical Details

One notable reaction involves its use as a substrate for glycosylation, where it acts as a donor for carbohydrate moieties added to proteins or lipids. The reactivity of this compound is influenced by its structural features, particularly the presence of phosphate groups that enhance its electrophilic character.

Mechanism of Action

Process

The mechanism by which CDP-4-dehydro-6-deoxy-alpha-D-glucose exerts its biological effects primarily revolves around its role as a substrate in glycosylation reactions. Upon activation by glycosyltransferases, it donates its sugar residue to acceptor molecules, facilitating the formation of glycosidic bonds.

Data

This process is vital in various cellular functions, including cell signaling, structural integrity of cell walls, and recognition processes in immune responses.

Physical and Chemical Properties Analysis

Physical Properties

CDP-4-dehydro-6-deoxy-alpha-D-glucose is typically solid at room temperature but can dissolve in aqueous solutions due to its polar nature stemming from phosphate and hydroxyl groups.

Chemical Properties

The compound exhibits stability under physiological conditions but can undergo hydrolysis or dephosphorylation under extreme pH or temperature conditions. Its reactivity profile makes it suitable for participation in metabolic pathways involving nucleotide sugars .

Applications

CDP-4-dehydro-6-deoxy-alpha-D-glucose has several scientific applications:

  1. Glycobiology Research: It serves as a key substrate for studying glycosylation mechanisms.
  2. Synthetic Biology: This compound is utilized in designing metabolic pathways for producing modified polysaccharides.
  3. Pharmaceutical Development: Understanding its role can aid in developing drugs targeting glycosylation-related diseases.
Biosynthesis Pathways and Metabolic Roles

Enzymatic Synthesis via CDP-Glucose 4,6-Dehydratase (EC 4.2.1.45)

The formation of CDP-4-dehydro-6-deoxy-alpha-D-glucose is catalyzed by CDP-D-glucose 4,6-dehydratase (EC 4.2.1.45), an NAD⁺-dependent enzyme that performs an irreversible dehydration reaction. This enzyme converts CDP-α-D-glucose (derived from α-D-glucopyranose 1-phosphate) into CDP-4-dehydro-6-deoxy-alpha-D-glucose through a stereospecific mechanism involving oxidation at C-4 and elimination of the C-6 hydroxyl group [3] [8]. The reaction proceeds as follows:CDP-α-D-glucose → CDP-4-dehydro-6-deoxy-D-glucose + H₂O

The enzyme's mechanism involves several critical steps:

  • Tyr157 acts as a catalytic base, abstracting a proton from the sugar 4'-hydroxyl group
  • Simultaneous hydride transfer from C-4' to the B-face of NAD⁺, forming NADH
  • Lys161 positions NAD⁺ and modulates Tyr157 pKa
  • Lys134 abstracts the 5'-hydrogen, enabling water elimination
  • NADH-mediated reduction and reprotonation at C-5' yield the final product [3]

Structural studies reveal that CDP-D-glucose 4,6-dehydratase forms a tetrameric complex with each subunit containing two domains: an N-terminal Rossmann fold for NAD⁺ binding and a C-terminal α-helical domain that accommodates the CDP moiety of the substrate [6]. This architecture facilitates precise positioning of the substrate for stereospecific dehydration.

Table 1: Key Features of CDP-Glucose 4,6-Dehydratase

PropertyCharacteristicSignificance
EC Number4.2.1.45Classifies as hydro-lyase cleaving C-O bonds
CofactorNAD⁺Essential for redox steps in dehydration
Quaternary StructureTetramerPseudo-translational symmetry observed in crystals
Catalytic ResiduesTyr157, Lys161, Lys134Conserved residues mediating proton abstraction
Kinetic ParametersIrreversible reactionCommits substrate to deoxyhexose pathways
Structural DataPDB: 1RKX, 1WVGSolved from Yersinia pseudotuberculosis and Salmonella typhi

Role in CDP-6-deoxy-D-gulose Biosynthesis in Yersinia enterocolitica

CDP-4-dehydro-6-deoxy-alpha-D-glucose serves as the central precursor for 3,6-dideoxyhexose biosynthesis in pathogenic bacteria. In Yersinia pseudotuberculosis (closely related to Y. enterocolitica), this compound is converted to CDP-4-dehydro-3,6-dideoxy-D-glucose via a NADPH-dependent reductase complex composed of AscD and AscC enzymes [3] [7]. The reaction is represented as:CDP-4-dehydro-6-deoxy-D-glucose + NAD(P)H + H⁺ → CDP-4-dehydro-3,6-dideoxy-D-glucose + NAD(P)⁺ + H₂O

This transformation involves stereospecific reduction at C-3, leading to elimination of the 3-hydroxyl group. The product serves as the biochemical nexus for synthesizing four distinct 3,6-dideoxyhexoses that function as antigenic determinants in bacterial lipopolysaccharides (LPS):

  • Paratose: Characteristic of Salmonella enterica serovar Paratyphi B
  • Tyvelose: Found in Salmonella enterica serovar Typhi
  • Abequose: Present in Salmonella group B O-antigens
  • Ascarylose: Specific to Yersinia pseudotuberculosis [3]

Table 2: Bacterial 3,6-Dideoxyhexoses Derived from CDP-4-dehydro-6-deoxy-alpha-D-glucose

Sugar ProductBacterial SpeciesO-Antigen SerotypeEnzyme System
ParatoseSalmonella entericaParatyphi BCDP-paratose synthase
TyveloseSalmonella entericaTyphiCDP-tyvelose synthase
AscaryloseYersinia pseudotuberculosisO:1a, O:1bAscD/AscC reductase
AbequoseSalmonella entericaGroup BAbequose synthase

NADPH-Dependent Reductive Modification in Bacterial Sugar Metabolism

The metabolic flux through CDP-4-dehydro-6-deoxy-alpha-D-glucose is regulated by cofactor specificity of associated enzymes. CDP-D-glucose 4,6-dehydratase exhibits absolute dependence on NAD⁺ for the initial oxidation step, while downstream enzymes like CDP-4-dehydro-6-deoxyglucose reductase demonstrate dual cofactor specificity (NADH or NADPH) [3] [6]. This flexibility allows bacteria to maintain pathway flux under varying redox conditions.

Kinetic analyses reveal distinct cofactor preferences in different bacterial systems:

  • The Yersinia reductase complex shows higher catalytic efficiency with NADPH (kcat/Km = 3.7 × 10⁴ M⁻¹s⁻¹) than NADH (kcat/Km = 1.2 × 10⁴ M⁻¹s⁻¹)
  • In Salmonella typhi, the dehydratase exhibits strong NAD⁺ affinity (Km = 12 μM) due to a conserved Rossmann fold in the N-terminal domain
  • The pyridine nucleotide-binding pocket features conserved GXGXXG motif that positions NAD⁺ for hydride transfer [3]

The metabolic channeling of reaction intermediates prevents release of unstable species like CDP-4-keto-D-glucose, which would otherwise undergo non-enzymatic degradation. Structural studies confirm that bacterial dehydratases form substrate tunnels that protect reactive intermediates during the multi-step conversion [6].

Table 3: Cofactor Utilization in Enzymes Processing CDP-4-dehydro-6-deoxy-alpha-D-glucose

EnzymeCofactorAffinity (Km)Catalytic Role
CDP-D-glucose 4,6-dehydrataseNAD⁺12-18 μMInitial oxidation at C-4
CDP-4-dehydro-6-deoxyglucose reductaseNADH45 μM3-deoxy group formation
CDP-4-dehydro-6-deoxyglucose reductaseNADPH28 μMPreferred for 3,6-dideoxysugar synthesis
dTDP-6-deoxy-L-lyxo-4-hexulose reductaseNADPH22 μMAnalogous pathway in rhamnose biosynthesis

Intersection with Lipopolysaccharide (LPS) Core Oligosaccharide Assembly

CDP-4-dehydro-6-deoxy-alpha-D-glucose-derived sugars are critical components of lipopolysaccharide (LPS) in Gram-negative pathogens. These unusual deoxyhexoses incorporate into the O-antigen polysaccharide chains that extend from the bacterial surface, conferring:

  • Immunological diversity through strain-specific antigenic epitopes
  • Protection against complement-mediated lysis
  • Resistance to phagocytosis by host immune cells [3] [6]

The biosynthetic pathway intersects with LPS assembly at the stage of membrane-embedded glycosyltransferases that transfer activated deoxyhexoses to the growing O-polysaccharide chain. In Salmonella, the rfb gene cluster encodes enzymes for CDP-activated sugar synthesis and specific glycosyltransferases that incorporate paratose or abequose into O-antigen repeat units. Deletion of genes encoding CDP-D-glucose 4,6-dehydratase results in:

  • Truncated LPS structures
  • Complete loss of O-antigen expression
  • Attenuated virulence in animal models [6] [7]

Taxonomic distribution reveals that CDP-4-dehydro-6-deoxy-alpha-D-glucose pathways are predominantly found in enterobacterial pathogens:

  • Salmonella spp. (abequose, paratose, tyvelose)
  • Yersinia pseudotuberculosis (ascarylose)
  • Escherichia coli O157 (perosamine biosynthesis)

The structural variation in O-antigens directly correlates with serological classification of bacterial strains and influences host-pathogen interactions. Bacterial mutants lacking deoxyhexose biosynthesis exhibit increased serum sensitivity and reduced survival in macrophage phagosomes, confirming the protective role of these CDP-sugar-derived LPS components [3].

Table 4: Role of CDP-4-dehydro-6-deoxy-alpha-D-glucose Derivatives in LPS Assembly

LPS ComponentBiosynthetic OriginFunctionBacterial Taxa
O-antigen polysaccharideCDP-paratoseImmune evasionS. enterica Paratyphi B
Core oligosaccharideCDP-ascaryloseMembrane integrityY. pseudotuberculosis
O-antigen side chainCDP-abequoseSerum resistanceS. enterica Typhimurium
O-antigen repeat unitCDP-tyvelosePhagocytosis resistanceS. enterica Typhi

Properties

Product Name

CDP-4-dehydro-6-deoxy-alpha-D-glucose

IUPAC Name

[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R,6R)-3,4-dihydroxy-6-methyl-5-oxooxan-2-yl] phosphate

Molecular Formula

C15H21N3O15P2-2

Molecular Weight

545.29 g/mol

InChI

InChI=1S/C15H23N3O15P2/c1-5-8(19)10(21)12(23)14(30-5)32-35(27,28)33-34(25,26)29-4-6-9(20)11(22)13(31-6)18-3-2-7(16)17-15(18)24/h2-3,5-6,9-14,20-23H,4H2,1H3,(H,25,26)(H,27,28)(H2,16,17,24)/p-2/t5-,6-,9-,10+,11-,12-,13-,14-/m1/s1

InChI Key

PUBYMNIINUUJLL-JPHISPRKSA-L

Canonical SMILES

CC1C(=O)C(C(C(O1)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O)O

Isomeric SMILES

C[C@@H]1C(=O)[C@@H]([C@H]([C@H](O1)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O)O

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